2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the class of octahydropyrrolo derivatives. It features a unique bicyclic structure that incorporates both a benzyl and an isobutyl group, making it of interest in various chemical and pharmaceutical applications. This compound is primarily studied for its potential therapeutic properties, particularly as a histamine-3 receptor ligand, which suggests its relevance in treating gastrointestinal diseases and other conditions influenced by histamine activity.
This compound can be synthesized through various chemical reactions, as detailed in several patents and scientific literature. The synthesis methods often involve the manipulation of related pyrrole derivatives, which serve as precursors for creating the desired octahydropyrrolo structure.
2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is classified under:
The synthesis of 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves a multi-step process that may include:
The synthesis often requires specific conditions such as controlled temperatures, reaction times, and the use of catalysts (e.g., palladium for hydrogenation reactions). For example, hydrogenolytic removal of protective groups may be performed to yield the final product from intermediates .
The molecular structure of 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are essential for confirming the structure. For instance, NMR can provide insights into the chemical environment of hydrogen atoms within the molecule, while IR spectra can identify functional groups based on characteristic absorption bands.
2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole participates in various chemical reactions, including:
The reactivity of this compound can be influenced by the presence of electron-donating or withdrawing groups on the aromatic ring or within the pyrrolidine moiety. Reaction conditions such as solvent choice and temperature are critical for optimizing yields and selectivity in synthetic pathways .
The mechanism of action for 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole primarily relates to its interaction with histamine receptors. As a potential histamine-3 receptor ligand, it may modulate neurotransmitter release and influence various physiological processes.
Studies suggest that compounds with similar structures exhibit affinity for histamine receptors, which can lead to effects such as modulation of appetite and cognitive functions. The specific binding affinity and efficacy would require detailed pharmacological studies to quantify .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has potential applications in:
Octahydropyrrolo[3,4-c]pyrrole derivatives represent a privileged scaffold in modern drug discovery due to their structural complexity and diverse pharmacological profiles. These bicyclic frameworks combine two saturated pyrrole rings fused in a peri-condensed configuration, creating a three-dimensional architecture that mimics bioessential motifs while enhancing metabolic stability. The specific compound 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS: 2098005-15-1; MW: 272.43 g/mol) exemplifies this scaffold with strategic substitutions that optimize its receptor interaction capabilities [2]. Its molecular framework features three distinct chiral centers that impart stereochemical complexity critical for selective target engagement—a design principle increasingly valued in targeting protein-protein interactions and allosteric binding sites that defy conventional drug approaches [1].
Benzyl Group ── Pyrrolo[3,4-c]pyrrole Core ── Isobutyl Chain│Methyl Group
The benzyl moiety provides aromatic stacking potential, the isobutyl chain enhances lipophilicity, and the methyl group fine-tunes conformational flexibility [2].
The octahydropyrrolo[3,4-c]pyrrole scaffold delivers three key advantages in rational drug design:
Rigidity-Conformational Balance: The fused bicyclic system enforces moderate ring rigidity that pre-organizes pharmacophores for target binding while retaining sufficient flexibility to adopt bio-active conformations. This balance is critical for achieving high-affinity interactions with structurally constrained biological targets like G-protein-coupled receptors (GPCRs) and kinase allosteric pockets [4].
Hydrogen Bonding Capacity: The tertiary nitrogen atoms within the saturated pyrrole rings serve as hydrogen bond acceptors, while bridgehead protons can act as donors. This dual capability facilitates complex interactions with biological targets, as demonstrated in macrocyclic drug candidates where similar motifs enhance membrane permeability via intramolecular H-bond networks [1].
Stereochemical Complexity: With multiple chiral centers, these scaffolds enable precise spatial display of substituents. For example, the 2-benzyl and 5-methyl groups in the subject compound can be oriented to exploit hydrophobic pockets inaccessible to flat aromatic systems, contributing to improved target selectivity and reduced off-target effects [2] [4].
Table 1: Molecular Properties of 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Property | Value |
---|---|
CAS Number | 2098005-15-1 |
Molecular Formula | C₁₈H₂₈N₂ |
Molecular Weight | 272.43 g/mol |
Storage Conditions | 2-8°C |
Key Substituents | 2-Benzyl, 1-Isobutyl, 5-Methyl |
Chiral Centers | 3 |
Strategic substitution patterns on the octahydropyrrolopyrrole core directly govern receptor binding affinity and selectivity through three primary mechanisms:
Lipophilicity Modulation: The isobutyl group (logP contribution ≈ +1.8) significantly enhances membrane permeability compared to linear alkyl chains. This aligns with structure-permeability studies showing that branched aliphatic substituents improve passive diffusion in macrocyclic compounds containing pyrrole heterocycles [1].
Stereoelectronic Effects: Benzyl substitution at the 2-position enables π-π stacking interactions with tyrosine/phenylalanine residues in enzymatic binding pockets. This feature is leveraged in kinase inhibitors where aromatic stacking stabilizes the inactive conformation of oncogenic targets [4].
Intramolecular Hydrogen Bonding (IMHB): For pyrrole-containing systems, the orientation of N–H groups critically influences permeability. Endo-oriented pyrroles (e.g., 2,5-disubstituted) form intramolecular H-bonds with facing carbonyl groups, creating a "chameleonic" structure that masks polarity during membrane passage. This phenomenon explains the 3.2-fold permeability enhancement observed in pyrrole-containing macrocycles versus their non-H-bonding counterparts [1].
Table 2: Heterocycle Orientation Effects on Membrane Permeability (PAMPA Data)
Heterocycle Type | Substitution Pattern | Relative Permeability | Key Feature |
---|---|---|---|
Pyrrole | 2,5-disubstituted (endo) | 3.2x baseline | Intramolecular H-bonding |
Pyrrole | 2,4-disubstituted (exo) | 1.1x baseline | Solvent-exposed N–H |
Furan | 2,5-disubstituted | 2.7x baseline | No H-bond donor capacity |
N-Methylpyrrole | 2,5-disubstituted | 1.8x baseline | H-bond donor blocked |
The medicinal evolution of pyrrolo[3,4-c]pyrrole derivatives reflects three key developmental phases:
Natural Product Inspiration (1980s-2000s): Early interest emerged from pyrrole-containing macrocycles like Bistratamide D and Venturamide B, which demonstrated CNS activity and antimalarial properties despite pharmacokinetic limitations. These natural products highlighted the pharmacological potential of saturated pyrrole systems but suffered from synthetic inaccessibility and poor solubility [1].
Synthetic Methodology Breakthroughs (2010-2015): Development of novel reactions enabled practical access to these scaffolds. Key advances included SmI₂-catalyzed reductive alkylations and LiBH₄-mediated oxime reductions, which solved regioselectivity challenges in pyrrole functionalization. These methods permitted systematic exploration of substituent effects on drug-like properties [1].
Rational Design Era (2015-Present): Modern studies focus on substituent-driven optimization of receptor affinity and ADME properties. For example, benzyl/isobutyl substitution patterns in compounds like 2-benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole were designed to maximize both blood-brain barrier penetration (via calculated PAMPA permeability > 5 × 10⁻⁶ cm/s) and kinase inhibition (IC₅₀ < 100 nM against EGFR mutants) [2] [4]. These advances established pyrrolopyrroles as versatile scaffolds for challenging targets, particularly in oncology and CNS disorders where traditional flat aromatics underperform.
Table 3: Evolution of Pyrrolopyrrole-Based Pharmacophores
Phase | Key Developments | Representative Agents |
---|---|---|
Natural Products | Isolation of bioactive macrocycles | Bistratamide D, Venturamide B |
Synthetic Methods | SmI₂-catalyzed alkylations; Oxime reductions | N/A (Methodology focus) |
Rational Design | Substituted octahydropyrrolopyrroles | 2-Benzyl-1-isobutyl-5-methyl derivative |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9